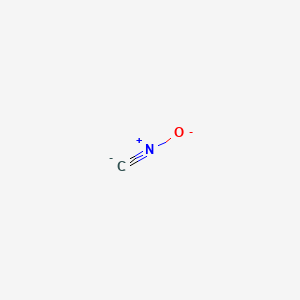
2,2'-Thiobis(ethylamine)
Overview
Description
2,2’-Thiobis(ethylamine) is an organic compound with the molecular formula C4H12N2SThis compound is a clear liquid that ranges in color from colorless to light yellow to light orange . It is completely miscible in water and has a boiling point of 120°C at 17 mmHg .
Biochemical Analysis
Biochemical Properties
2,2’-Thiobis(ethylamine) plays a significant role in biochemical reactions, particularly in the formation of coacervates and other complex structures. It interacts with enzymes, proteins, and other biomolecules through its amine and sulfide groups. These interactions often involve hydrogen bonding, ionic interactions, and covalent bonding, which can influence the structure and function of the biomolecules. For example, 2,2’-Thiobis(ethylamine) can form stable complexes with metal ions, which can act as cofactors for various enzymatic reactions .
Cellular Effects
2,2’-Thiobis(ethylamine) has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Thiobis(ethylamine) can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Thiobis(ethylamine) involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their activity. For example, 2,2’-Thiobis(ethylamine) can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Thiobis(ethylamine) can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to 2,2’-Thiobis(ethylamine) can lead to changes in cellular function, including alterations in cell growth and metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’-Thiobis(ethylamine) vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzymatic activity and promoting cell growth. At high doses, 2,2’-Thiobis(ethylamine) can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s effects .
Metabolic Pathways
2,2’-Thiobis(ethylamine) is involved in various metabolic pathways, including those related to sulfur and nitrogen metabolism. It interacts with enzymes and cofactors that are involved in these pathways, influencing metabolic flux and metabolite levels. For example, 2,2’-Thiobis(ethylamine) can be metabolized by enzymes such as aminotransferases and sulfotransferases, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, 2,2’-Thiobis(ethylamine) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,2’-Thiobis(ethylamine) can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,2’-Thiobis(ethylamine) can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Thiobis(ethylamine) can be synthesized through the reaction of ethylene diamine with sulfur. The reaction typically involves heating ethylene diamine with sulfur at elevated temperatures to form the desired product .
Industrial Production Methods: In industrial settings, the production of 2,2’-Thiobis(ethylamine) often involves the use of large-scale reactors where ethylene diamine and sulfur are combined under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Thiobis(ethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,2’-Thiobis(ethylamine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Thiobis(ethylamine) involves its ability to form stable coacervates with peptides and other biomolecules. These coacervates can mimic living cells by maintaining high internal concentrations of biomolecules and selective membranes. The compound’s ability to undergo liquid-liquid phase separation and form semipermeable membranes is crucial for its applications in drug delivery and artificial cell research .
Comparison with Similar Compounds
- 2-(Ethylthio)ethylamine
- 2-(Methylthio)ethylamine
- 2-(Propylthio)ethanamine
- Thiomorpholine
- Cysteamine hydrochloride
Comparison: 2,2’-Thiobis(ethylamine) is unique due to its ability to form stable coacervates and semipermeable membranes, which are not commonly observed in similar compounds. This property makes it particularly valuable in the study of artificial cells and drug delivery systems .
Properties
IUPAC Name |
2-(2-aminoethylsulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S/c5-1-3-7-4-2-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONTXEXBTWSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061232 | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-76-1 | |
| Record name | 2,2′-Thiobis[ethanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthionamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthionamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiobis(ethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHIONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM62E59XQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)


![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)



